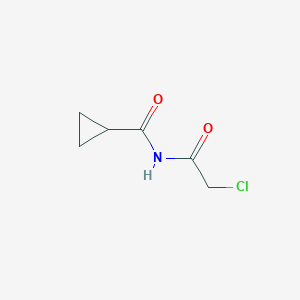

N-(2-chloroacetyl)cyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-chloroacetyl)cyclopropanecarboxamide is a chemical compound with the CAS Number: 1175127-57-7 . It has a molecular weight of 161.59 . The IUPAC name for this compound is N-(2-chloroacetyl)cyclopropanecarboxamide .

Molecular Structure Analysis

The InChI code for N-(2-chloroacetyl)cyclopropanecarboxamide is 1S/C6H8ClNO2/c7-3-5(9)8-6(10)4-1-2-4/h4H,1-3H2,(H,8,9,10) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

N-(2-chloroacetyl)cyclopropanecarboxamide has a melting point range of 156-158 degrees Celsius .Aplicaciones Científicas De Investigación

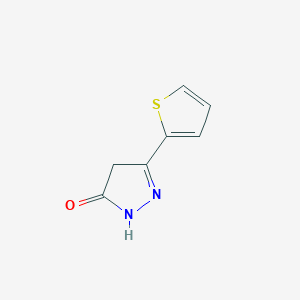

Synthesis of Pyrazole Derivatives

N-(2-chloroacetyl)cyclopropanecarboxamide is used in the synthesis of novel pyrazole derivatives with anti-tumor activities. Cyanoacetylhydrazine reacts with chloroacetyl chloride to give N'-(2-chloroacetyl)-2-cyanoacetohydrazide, which then undergoes further chemical transformations. These synthesized compounds have been evaluated against tumor cell lines, showing significant inhibitory effects (Mohareb, El-Sayed, & Abdelaziz, 2012).

Assembling of Cyclopropanecarboxamides

N-(2-chloroacetyl)cyclopropanecarboxamide plays a role in the diastereoselective assembling of cyclopropanecarboxamides. This process involves Pd-catalyzed direct arylation and the creation of di- and trisubstituted cyclopropanecarboxamides, which are valuable for constructing compounds with multiple stereocenters (Parella, Gopalakrishnan, & Babu, 2013).

Construction of β-Acyloxy Carboxamide Derivatives

The compound is used in Pd-catalyzed C-H activation/arylation followed by ring opening of cyclopropanecarboxamides. This leads to the construction of β-acyloxy amides, which possess vicinal stereocenters. This method has been instrumental in creating new C-O and C-C bonds with a high degree of stereocontrol (Gopalakrishnan, Mohan, Parella, & Babu, 2016).

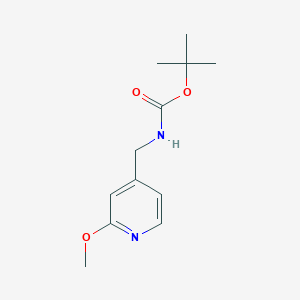

Synthesis of Schiff’s Bases and 2-Azetidinones

This compound is involved in the synthesis and pharmacological activity assessment of various Schiff’s bases and 2-azetidinones. These compounds have shown potential as antidepressant and nootropic agents, highlighting the role of the cyclopropanecarboxamide framework in developing CNS active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Antifungal Activity

Cyclopropanecarboxamide derivatives have been synthesized and evaluated for their antifungal activities. Some of these compounds showed comparable efficacy to commercial fungicides, demonstrating the potential of N-(2-chloroacetyl)cyclopropanecarboxamide derivatives in developing new antifungal agents (Liu et al., 2009).

Propiedades

IUPAC Name |

N-(2-chloroacetyl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO2/c7-3-5(9)8-6(10)4-1-2-4/h4H,1-3H2,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPFDCKTVYPYTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chloroacetyl)cyclopropanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2896364.png)

![2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2896372.png)

![2-(Benzylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine](/img/structure/B2896378.png)

![3-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline](/img/structure/B2896383.png)

![8-((3,4-Dimethoxyphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2896386.png)